molecular formula C11H15NO3 B7890018 2-Amino-4-(4-methoxyphenyl)butanoic acid

2-Amino-4-(4-methoxyphenyl)butanoic acid

Cat. No.: B7890018
M. Wt: 209.24 g/mol
InChI Key: JADFNIWVWZWOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(4-methoxyphenyl)butanoic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Analog Compounds : Kosui et al. (1982) prepared lower and higher homologs of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, including L-2-amino-4-(p-methoxyphenyl)butanoic acid, through optical resolution. This process demonstrates its application in synthesizing new compounds with potential biological activities (Kosui et al., 1982).

  • Chemical Transformations : Delhaye et al. (2006) developed an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid from 4-(4-methoxyphenyl)butanoic acid. This shows its use in chemical transformations, important in pharmaceutical and chemical industries (Delhaye et al., 2006).

  • Intestinal Health and Nutrition : Martín-Venegas et al. (2013) explored DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), a dietary methionine source related to 2-Amino-4-(4-methoxyphenyl)butanoic acid, for its role in protecting epithelial barrier function in an in vitro model of intestinal inflammation. This highlights its potential application in nutrition and gut health (Martín-Venegas et al., 2013).

  • Synthesis of Bioactive Compounds : Sakakura et al. (1991) reported the synthesis of Glufosinate, 2-amino-4-[(hydroxy)methylphosphinyl]butanoic acid, from a related compound, demonstrating its utility in creating bioactive molecules (Sakakura et al., 1991).

  • Pharmacological Research : Beattie et al. (1989) studied 4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid as an antagonist of (-)-baclofen in the cat spinal cord. This shows its application in neurological and pharmacological research (Beattie et al., 1989).

  • Corrosion Inhibition : Bentiss et al. (2009) studied the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, indicating its use in corrosion control (Bentiss et al., 2009).

  • Synthesis and Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives of 3-[(2-hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, displaying good antimicrobial activity, illustrating the compound's role in developing new antimicrobials (Mickevičienė et al., 2015).

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-9-5-2-8(3-6-9)4-7-10(12)11(13)14/h2-3,5-6,10H,4,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADFNIWVWZWOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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